Cas no 13059-89-7 (Benzenamine,N-(1,1-dimethylethyl)-2,4-dinitro-)
13059-89-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-2,4-dinitro-
CAS-nummer:13059-89-7
MF:C10H13N3O4
MW:239.227922201157
CID:231988
PubChem ID:260940
Update Time:2025-04-19
Benzenamine,N-(1,1-dimethylethyl)-2,4-dinitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(1,1-dimethylethyl)-2,4-dinitro-
- N-tert-Butyl-2,4-dinitroaniline
- NSC92782
- Q63392350
- N-TERT-BUTYL-2,4-DINITROBENZENAMINE
- TERT-BUTYL-(2,4-DINITRO-PHENYL)-AMINE
- AKOS002844092
- N-(2,4-dinitrophenyl)-t-butylamine
- 13059-89-7
- DTXSID10293880
- SCHEMBL15257085
- NSC-92782
-
- Inchi: 1S/C10H13N3O4/c1-10(2,3)11-8-5-4-7(12(14)15)6-9(8)13(16)17/h4-6,11H,1-3H3
- InChI-sleutel: CLAAAWAMIUWEGS-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=C(C=CC=1NC(C)(C)C)[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 239.09069
- Monoisotopische massa: 239.090606
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 302
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 104
Experimentele eigenschappen
- Dichtheid: 1.313
- Kookpunt: 370.1°Cat760mmHg
- Vlampunt: 177.6°C
- Brekindex: 1.606
- PSA: 98.31
Benzenamine,N-(1,1-dimethylethyl)-2,4-dinitro- Gerelateerde literatuur
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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